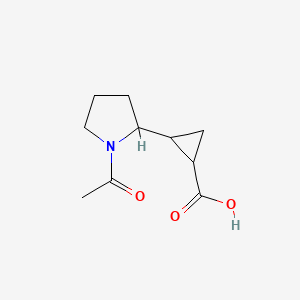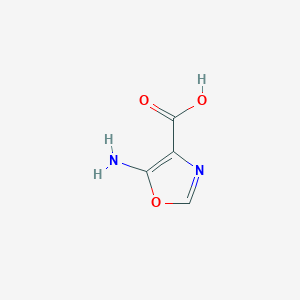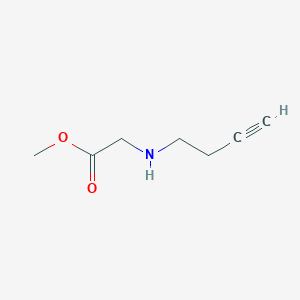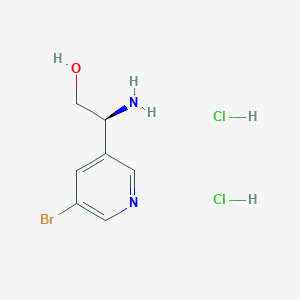
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a bromopyridine moiety, and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and (S)-2-aminoethanol.
Bromination: The bromination of pyridine is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring.
Amination: The brominated pyridine is then subjected to amination using (S)-2-aminoethanol under suitable reaction conditions, such as the presence of a base and a solvent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Systems: Employing automated systems for precise control of reaction parameters and monitoring.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amino alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-oldihydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-2-(5-chloropyridin-3-yl)ethan-1-oldihydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-oldihydrochloride: Similar structure but with a fluorine atom instead of bromine.
(2S)-2-amino-2-(5-iodopyridin-3-yl)ethan-1-oldihydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities.
Propriétés
Formule moléculaire |
C7H11BrCl2N2O |
|---|---|
Poids moléculaire |
289.98 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H/t7-;;/m1../s1 |
Clé InChI |
AKFJHTWVXSUYPE-XCUBXKJBSA-N |
SMILES isomérique |
C1=C(C=NC=C1Br)[C@@H](CO)N.Cl.Cl |
SMILES canonique |
C1=C(C=NC=C1Br)C(CO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





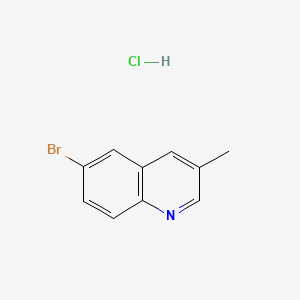
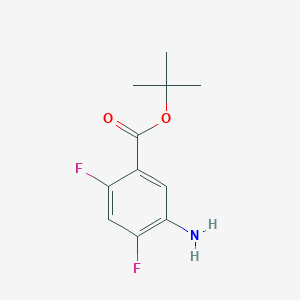
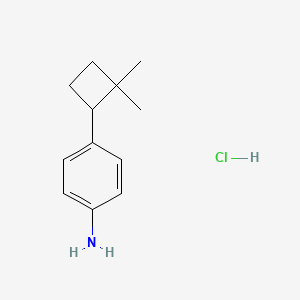
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)

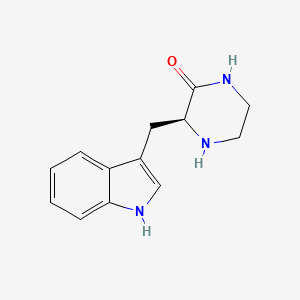
![tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13509432.png)
